molecular formula C12HCl7O2 B1594210 1,2,3,4,6,7,9-Heptachlorodibenzo-P-dioxin CAS No. 58200-70-7

1,2,3,4,6,7,9-Heptachlorodibenzo-P-dioxin

Cat. No.: B1594210
CAS No.: 58200-70-7
M. Wt: 425.3 g/mol
InChI Key: KTJJIBIRZGQFQZ-UHFFFAOYSA-N
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Description

1,2,3,4,6,7,9-heptachlorodibenzo-p-dioxin is a white solid. Insoluble in water. (NTP, 1992)

Biochemical Analysis

Biochemical Properties

1,2,3,4,6,7,9-Heptachlorodibenzo-P-dioxin plays a significant role in biochemical reactions, primarily through its interaction with the aryl hydrocarbon receptor (AHR). This receptor is a ligand-activated transcription factor that regulates the expression of various genes involved in xenobiotic metabolism. Upon binding to this compound, AHR translocates to the nucleus, where it dimerizes with the aryl hydrocarbon receptor nuclear translocator (ARNT). This complex then binds to xenobiotic response elements (XREs) in the promoter regions of target genes, leading to the transcriptional activation of phase I and phase II detoxification enzymes, such as cytochrome P450 1A1 (CYP1A1) .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the activation of AHR by this compound leads to the induction of CYP1A1, which is involved in the metabolism of xenobiotics. This can result in the generation of reactive oxygen species (ROS) and oxidative stress, which can damage cellular components and disrupt normal cellular functions .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the AHR, which triggers a cascade of events leading to changes in gene expression. Upon binding to this compound, AHR undergoes a conformational change that allows it to interact with ARNT. The AHR-ARNT complex then binds to XREs in the promoter regions of target genes, leading to the transcriptional activation of detoxification enzymes. This process is crucial for the metabolism and elimination of xenobiotics, but it can also result in the production of toxic metabolites and oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound has a long half-life, with an estimated half-life of 3.6 years in humans . This prolonged persistence can lead to chronic exposure and long-term effects on cellular function. Studies have shown that hepatic accumulation of this compound is associated with alterations in several biochemical parameters, including enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can induce the expression of detoxification enzymes, while at high doses, it can cause toxic effects, such as liver damage and tumor promotion . The threshold effects observed in these studies highlight the importance of understanding the dose-response relationship for this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with detoxification enzymes. The induction of CYP1A1 by this compound leads to the metabolism of xenobiotics and the production of reactive metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its lipophilic properties. The compound can accumulate in lipid-rich tissues, such as adipose tissue and the liver. It is transported within the body by binding to plasma proteins, which facilitate its distribution to various organs .

Subcellular Localization

This compound is primarily localized in the cytoplasm, where it interacts with the AHR. Upon binding to the compound, AHR translocates to the nucleus, where it exerts its effects on gene expression. The subcellular localization of this compound is crucial for its activity and function .

Properties

IUPAC Name

1,2,3,4,6,7,9-heptachlorodibenzo-p-dioxin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12HCl7O2/c13-2-1-3(14)9-10(4(2)15)21-12-8(19)6(17)5(16)7(18)11(12)20-9/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTJJIBIRZGQFQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(C(=C1Cl)Cl)OC3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12HCl7O2
Record name 1,2,3,4,6,7,9-HEPTACHLORODIBENZO-P-DIOXIN
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DSSTOX Substance ID

DTXSID40973764
Record name 1,2,3,4,6,7,9-Heptachlorooxanthrene
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Molecular Weight

425.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

1,2,3,4,6,7,9-heptachlorodibenzo-p-dioxin is a white solid. Insoluble in water. (NTP, 1992)
Record name 1,2,3,4,6,7,9-HEPTACHLORODIBENZO-P-DIOXIN
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Solubility

Insoluble (NTP, 1992)
Record name 1,2,3,4,6,7,9-HEPTACHLORODIBENZO-P-DIOXIN
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Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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CAS No.

58200-70-7
Record name 1,2,3,4,6,7,9-HEPTACHLORODIBENZO-P-DIOXIN
Source CAMEO Chemicals
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Record name 1,2,3,4,6,7,9-Heptachlorodibenzo-p-dioxin
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Record name 1,2,3,4,6,7,9-Heptachlorodibenzo-p-dioxin
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Record name 1,2,3,4,6,7,9-Heptachlorooxanthrene
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Record name 1,2,3,4,6,7,9-HEPTACHLORODIBENZO-P-DIOXIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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